Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Description
Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a fluorinated pyrrole derivative characterized by a bromo (-Br) substituent at position 4 and a trifluoromethyl (-CF₃) group at position 5 on the pyrrole ring. The ethyl ester at position 2 enhances solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. Its molecular formula is C₉H₇BrF₃NO₂, with a molecular weight of 298.06 g/mol.
Properties
Molecular Formula |
C8H7BrF3NO2 |
|---|---|
Molecular Weight |
286.05 g/mol |
IUPAC Name |
ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H7BrF3NO2/c1-2-15-7(14)5-3-4(9)6(13-5)8(10,11)12/h3,13H,2H2,1H3 |
InChI Key |
GPNAOWFBQIBNKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The esterification can be achieved using ethanol in the presence of a strong acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The pyrrole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Coupling Reactions: The trifluoromethyl group can participate in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Trifluoromethyl Iodide (CF3I): Used for introducing the trifluoromethyl group.
Ethanol and Acid Catalyst: Used for esterification.
Major Products:
Substituted Pyrroles: Depending on the substituents introduced via nucleophilic substitution.
Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its bromine and trifluoromethyl groups. These interactions can modulate the activity of the target proteins, leading to the desired biological effects. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Ethyl 4-((2-bromo-4-(trifluoromethyl)phenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (199) :
- Unlike the target compound, the bromo and -CF₃ groups are located on a benzoyl moiety attached to the pyrrole ring.
- Higher molecular weight (~435 g/mol ) due to the benzoyl group.
- ¹H NMR data (DMSO-d₆) shows aromatic protons at δ 7.92–8.09 ppm, absent in the target compound due to the lack of a benzoyl group .
Ethyl 3-methyl-1-(4-methylbenzenesulfonyl)-4-(1-(6-(trifluoromethyl)pyridin-3-yl)ethenyl)-1H-pyrrole-2-carboxylate (241) :
- Features a tosyl (-SO₂C₆H₄CH₃) group and an ethenyl-linked pyridine ring with -CF₃.
- ESIMS m/z 480.0 (M+1) indicates a molecular weight ~481 g/mol, significantly higher than the target compound.
- The tosyl group enhances stability but reduces reactivity compared to the unprotected pyrrole in the target compound .
Functional Group Variations
Ethyl 4-(3-fluoro-4-(trifluoromethyl)phenylcarbonyl)-3-methyl-1H-pyrrole-2-carboxylate (233) :
Ethyl 4-(1-(3-fluoro-4-(trifluoromethyl)phenyl)cyclopropyl)-3-methyl-1H-pyrrole-2-carboxylate (248) :
Spectroscopic and Physicochemical Properties
Key Findings and Implications
Substituent Positioning : Direct substitution on the pyrrole ring (as in the target compound) simplifies synthesis but may reduce steric bulk compared to benzoyl or cyclopropyl analogs.
Electronic Effects : The -CF₃ group in all analogs enhances lipophilicity, but its position on the pyrrole (target) vs. an aryl ring (others) alters electron density distribution.
Synthetic Flexibility : The bromo group in the target compound offers a handle for further functionalization (e.g., Suzuki coupling), unlike tosylated or cyclopropane-containing analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
